molecular formula C13H21N3O3 B15122144 N-cyclopropyl-4-(2-oxopiperidin-3-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(2-oxopiperidin-3-yl)morpholine-2-carboxamide

Cat. No.: B15122144
M. Wt: 267.32 g/mol
InChI Key: UDZMIJDQNRFYIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-(2-oxopiperidin-3-yl)morpholine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a piperidinone moiety, and a cyclopropyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(2-oxopiperidin-3-yl)morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable piperidine derivative with a morpholine ring under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(2-oxopiperidin-3-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium chlorite to form corresponding lactams.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Sodium chlorite, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactams, while reduction can produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-4-(2-oxopiperidin-3-yl)morpholine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(2-oxopiperidin-3-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-cyclopropyl-4-(2-oxopiperidin-3-yl)morpholine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring, piperidinone moiety, and cyclopropyl group sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

N-cyclopropyl-4-(2-oxopiperidin-3-yl)morpholine-2-carboxamide

InChI

InChI=1S/C13H21N3O3/c17-12-10(2-1-5-14-12)16-6-7-19-11(8-16)13(18)15-9-3-4-9/h9-11H,1-8H2,(H,14,17)(H,15,18)

InChI Key

UDZMIJDQNRFYIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)N2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.